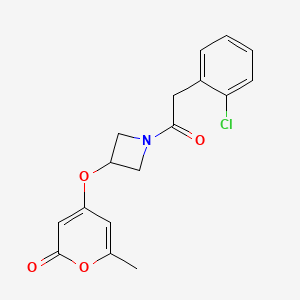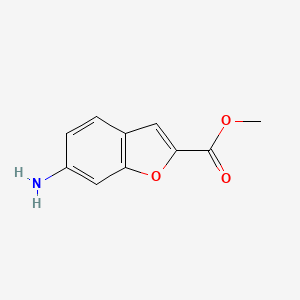
4-(2-Oxopyrrolidin-1-yl)pipéridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxopyrrolidin-1-yl)piperidine-1-carboxamide is a synthetic compound with potential applications in various fields of research and industry. It is known for its unique structure, which includes a pyrrolidine ring and a piperidine ring, both of which are nitrogen-containing heterocycles. This compound has gained significant attention due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
4-(2-Oxopyrrolidin-1-yl)piperidine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique structure and properties. Additionally, it is used in industrial processes for the production of various materials and chemicals.
Mécanisme D'action
Target of Action
Pyrrolidine and piperidine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of Action
The mode of action of pyrrolidine and piperidine derivatives can vary widely, depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Pyrrolidine and piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They can influence signal transduction pathways, metabolic pathways, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine and piperidine derivatives can vary widely, depending on their specific structure. Factors such as lipophilicity, molecular size, and the presence of specific functional groups can influence these properties .
Result of Action
The molecular and cellular effects of pyrrolidine and piperidine derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation, among others .
Action Environment
The action, efficacy, and stability of pyrrolidine and piperidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxopyrrolidin-1-yl)piperidine-1-carboxamide typically involves the construction of the pyrrolidine and piperidine rings from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 4-(2-Oxopyrrolidin-1-yl)piperidine-1-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Oxopyrrolidin-1-yl)piperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
4-(2-Oxopyrrolidin-1-yl)piperidine-1-carboxamide is unique due to its combination of a pyrrolidine ring and a piperidine ring. Similar compounds include other pyrrolidine and piperidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share some structural similarities but differ in their specific functional groups and biological activities .
List of Similar Compounds:Propriétés
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c11-10(15)12-6-3-8(4-7-12)13-5-1-2-9(13)14/h8H,1-7H2,(H2,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRVIAUIRUHNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2364536.png)

![methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate](/img/structure/B2364545.png)



![6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2364550.png)




![N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide](/img/structure/B2364558.png)

